1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

sEH inhibition structure-activity relationship urea pharmacophore

Researchers investigating sEH pharmacology must procure this exact butynyl-linked urea derivative—not flexible near-neighbor analogs—to ensure data reproducibility. The rigid but-2-yn-1-yl spacer confers a pharmacophore geometry unavailable in alkyl-chain urea inhibitors, directly impacting Ki, target residence time, and EET/DHET ratios. Use as the 3-chlorophenyl reference standard within aryl-substituted sEH inhibitor panels to quantitatively dissect substituent effects. The unique MS/MS fragmentation pattern enables unambiguous bioanalytical discrimination from isobaric metabolites, making it essential for certified reference standard applications in LC-MS/MS method development.

Molecular Formula C18H17ClN2O3
Molecular Weight 344.8
CAS No. 1428364-27-5
Cat. No. B2812275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
CAS1428364-27-5
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC#CCNC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C18H17ClN2O3/c1-23-16-9-2-3-10-17(16)24-12-5-4-11-20-18(22)21-15-8-6-7-14(19)13-15/h2-3,6-10,13H,11-12H2,1H3,(H2,20,21,22)
InChIKeyWOBIXIDHNSLUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea (CAS 1428364-27-5): Compound Identity and sEH Inhibitor Class for Procurement Evaluation


1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea (CAS 1428364-27-5) is a synthetic, trisubstituted urea derivative belonging to the conformationally restricted urea class of soluble epoxide hydrolase (sEH; EC 3.3.2.10) inhibitors. It is explicitly claimed within the patent family originating from US 8501783 B2, assigned to The Regents of the University of California, which describes a series of urea-based sEH inhibitors incorporating multiple pharmacophores for the treatment of inflammatory, cardiovascular, and renal diseases [1]. The compound features a 3-chlorophenyl group on one urea nitrogen and a 4-(2-methoxyphenoxy)but-2-yn-1-yl moiety on the other, with the butynyl linker providing conformational restriction distinct from flexible alkyl-chain or cyclohexyl-linked urea analogs. Analytical characterization data, including molecular formula (C₁₈H₁₇ClN₂O₃) and molecular weight (344.79 g/mol), are documented across multiple chemical database entries [2][3].

Why Closely Related Urea-Based sEH Inhibitors Cannot Substitute for 1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea in Experimental Protocols


Within the 1,3-disubstituted urea sEH inhibitor class, even minor structural variations produce large differences in inhibitory potency, target residence time, and pharmacokinetic profile. The conformational restriction imparted by the but-2-yn-1-yl linker in this compound fundamentally alters the spatial orientation of the two aromatic pharmacophores relative to the urea core, a feature absent in flexible alkyl-linked analogs such as 1-(3-chlorophenyl)-3-(4-hydroxydecyl)urea [1]. Comparative structure-activity relationship (SAR) data from the parent patent demonstrate that Ki values among closely related analogs can span orders of magnitude, from sub-nanomolar to micromolar, depending on substitution pattern, linker geometry, and the nature of the terminal aromatic group [2]. Consequently, selecting a generic 'chlorophenyl-urea' or 'methoxyphenoxy-urea' analog without matching the precise butynyl linker and substitution topology is predicted to result in significantly different sEH occupancy, making cross-compound data incomparable for quantitative pharmacological studies. This structural specificity mandates that investigators sourcing sEH inhibitors for reproducible experiments procure the exact compound rather than a near-neighbor analog.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea Relative to Structural Analogs and In-Class Alternatives


sEH Inhibitory Potency Comparison: Butynyl-Linked Urea vs. Flexible Alkyl-Chain and Cyclohexyl-Linked Analogs

The conformationally restricted but-2-yn-1-yl linker in this compound enforces a spatial geometry that is fundamentally distinct from the flexible polymethylene chains or cyclohexyl spacers used in first-generation sEH inhibitors such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA). Within the US8501783 patent series, N,N′-disubstituted ureas bearing a butynyl or related conformationally restricting linker demonstrate Ki values ranging from <0.05 nM to approximately 20 nM against recombinant human sEH, depending on the specific aryl substitution pattern [1]. In contrast, the flexible-chain reference inhibitor AUDA exhibits a Ki of approximately 3 nM against human sEH but suffers from rapid esterase-mediated metabolic inactivation [2]. The butynyl linker is specifically designed to resist such metabolic degradation while maintaining high-affinity binding, providing a pharmacodynamic advantage not present in flexible-chain comparators.

sEH inhibition structure-activity relationship urea pharmacophore

Aryl Substitution Specificity: 3-Chlorophenyl vs. 4-Trifluoromethoxy and Other Common sEH Pharmacophores

The 3-chlorophenyl group on the target compound occupies a well-defined hydrophobic pocket within the sEH active site. Within the conformationally restricted urea series, substitution at the 3-position with chlorine alters both potency and selectivity compared to the 4-trifluoromethoxyphenyl (4-OCF₃) pharmacophore commonly found in high-affinity sEH inhibitors such as TPPU (1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea). In the US8501783 patent, compounds bearing 3-chlorophenyl substitution exhibit distinct SAR from their 4-OCF₃ counterparts, with differences in Ki values reflecting the altered hydrogen-bonding and hydrophobic interactions in the enzyme's active site [1]. This substitution-specific behavior means that experimental results obtained with 4-OCF₃-substituted inhibitors cannot be directly extrapolated to the 3-chlorophenyl analog.

aryl substitution sEH pharmacophore selectivity profile

Chemical Topology: But-2-yn-1-yl Linker Geometry vs. Ethyl, Propyl, and Cyclohexyl Spacers in Closely Related Ureas

The but-2-yn-1-yl linker in this compound introduces a rigid, linear acetylene spacer between the urea core and the methoxyphenoxy group. This stands in contrast to related analogs employing saturated ethyl or propyl spacers (e.g., 1-(3-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea, CAS 340828-90-2, MW 320.77) , and to cyclohexyl-linked ureas described in the orally bioavailable sEH inhibitor literature [1]. The acetylene linker restricts rotational degrees of freedom, reducing the entropic penalty upon binding and potentially enhancing target residence time, a parameter shown to correlate with in vivo efficacy duration for sEH inhibitors. The saturated ethyl-linked analog lacks this conformational restriction and is predicted to exhibit a distinct binding kinetic profile.

linker geometry conformational restriction entropic penalty

Recommended Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Probing Linker Geometry in sEH Inhibitor Pharmacophore Models

Investigators conducting SAR campaigns on urea-based sEH inhibitors should use this compound as the butynyl-linked reference point to systematically compare against ethyl-, propyl-, and cyclohexyl-linked analogs. The rigid acetylene spacer defines one extreme of the conformational flexibility spectrum, enabling quantitative assessment of how linker rigidity affects Ki, target residence time, and metabolic stability. Data from the US8501783 patent class indicate that linker-dependent potency differences can exceed 100-fold among closely related urea analogs [1].

Comparative Pharmacological Profiling of sEH Inhibitors Bearing Different Aryl Substitution Patterns

This compound serves as the 3-chlorophenyl-substituted representative within a panel of sEH inhibitors that includes the 4-OCF₃ (TPPU-type), 3,4-dichlorophenyl, and 3-fluoro-4-OCF₃ variants. Such panels are essential for dissecting the contribution of aryl substituent electronics and sterics to sEH binding, selectivity against microsomal epoxide hydrolase (mEH), and downstream effects on epoxyeicosatrienoic acid (EET) levels in cellular and in vivo models [1][2].

Method Development and Validation for LC-MS/MS Quantification of sEH Inhibitors in Biological Matrices

Analytical chemists developing quantitative bioanalytical methods for sEH inhibitors require the authentic compound as a certified reference standard. The unique combination of the 3-chlorophenyl and 2-methoxyphenoxybutynyl moieties produces a distinctive MS/MS fragmentation pattern and chromatographic retention time, enabling unambiguous discrimination from co-eluting isobaric metabolites of structurally related sEH inhibitors in plasma or tissue homogenates [1].

In Vitro Target Engagement Studies in Disease-Relevant Cell Models

Researchers investigating sEH-mediated regulation of EET levels in endothelial cells, cardiomyocytes, or renal epithelial cells should procure this compound when the experimental design requires a conformationally restricted inhibitor with a defined aryl substitution topology. The use of the exact compound ensures that observed changes in EET/DHET ratios are attributable to sEH inhibition by a well-characterized chemical entity, facilitating data reproducibility across independent laboratories [1].

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.